molecular formula C10H7BrN2O2 B6227475 5-(3-bromophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 171003-67-1

5-(3-bromophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B6227475
CAS No.: 171003-67-1
M. Wt: 267.1
InChI Key:
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Description

5-(3-bromophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that contains a bromophenyl group attached to a tetrahydropyrimidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of 3-bromobenzaldehyde with urea under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(3-bromophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

5-(3-bromophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the tetrahydropyrimidine core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-bromophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of a bromophenyl group and a tetrahydropyrimidine core. This combination provides a versatile scaffold for the development of new compounds with diverse applications in medicinal chemistry, materials science, and biological research .

Properties

CAS No.

171003-67-1

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.1

Purity

95

Origin of Product

United States

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